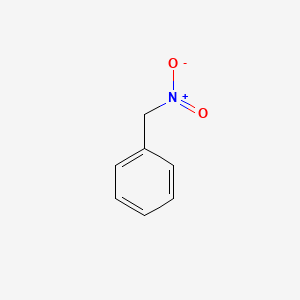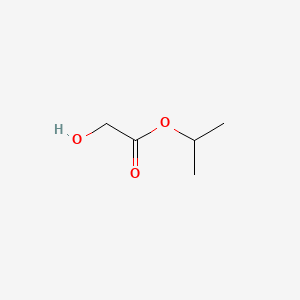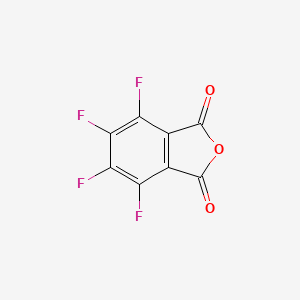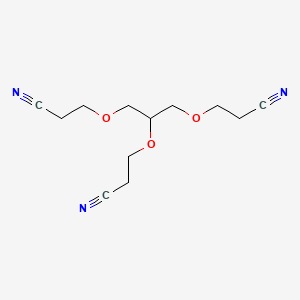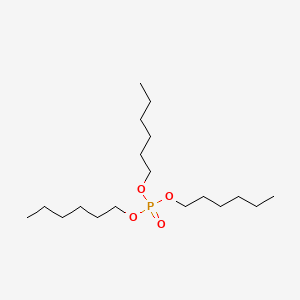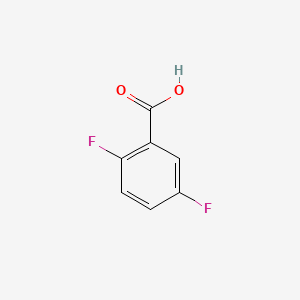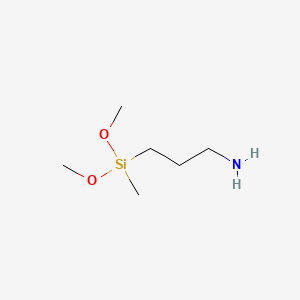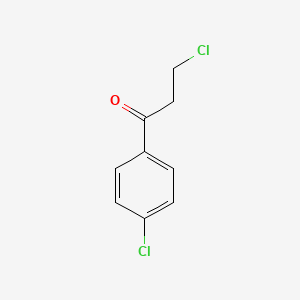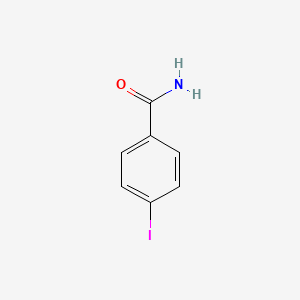
Ethyl 4-oxo-4-phenylbutyrate
Overview
Description
Ethyl 4-oxo-4-phenylbutyrate (EOB) is a small organic molecule that has been studied in various scientific fields due to its unique properties. EOB is a derivative of the naturally occurring amino acid, phenylalanine, and is synthesized using a simple two-step reaction under mild conditions. EOB has been found to have a wide range of applications in biochemistry, pharmacology, and medicine due to its ability to interact with proteins in a variety of ways.
Scientific Research Applications
Enantioselective Hydrogenation
Ethyl 4-oxo-4-phenylbutyrate is involved in the enantioselective hydrogenation process. Studies have shown that this compound can be hydrogenated to produce ethyl 2-hydroxy-4-phenylbutyrate with high enantiomeric excess (ee), a measure of purity in terms of chiral (mirror-image) molecules. This process is essential in the production of optically active compounds, which have significant applications in the synthesis of pharmaceuticals. The hydrogenation process is sensitive to reaction conditions like temperature, and it involves sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).
Mechanism of Action
Target of Action
Ethyl 4-oxo-4-phenylbutyrate, also known as Ethyl 4-oxo-4-phenylbutanoate, primarily targets enzymes such as reductases . These enzymes play a crucial role in the bioreduction process, which is essential for the conversion of this compound into other compounds .
Mode of Action
The interaction of this compound with its targets involves a process known as bioreduction . In this process, this compound is reduced by the reductase enzymes to yield a compound known as ethyl ®-2-hydroxy-4-phenylbutanoate .
Biochemical Pathways
The biochemical pathway affected by this compound is the bioreduction pathway . This pathway involves the conversion of this compound into ethyl ®-2-hydroxy-4-phenylbutanoate . The downstream effects of this pathway include the production of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors .
Pharmacokinetics
It’s known that the compound undergoes metabolic processes such as bioreduction . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action involve the production of ethyl ®-2-hydroxy-4-phenylbutanoate . This compound is an important chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of different solvents and hydrogen pressure . For instance, the enantioselectivity of the bioreduction process strongly depends on the different solvent and hydrogen pressure .
Safety and Hazards
Ethyl 4-oxo-4-phenylbutyrate should be handled with care to avoid breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Future Directions
There is ongoing research into the synthesis and applications of Ethyl 4-oxo-4-phenylbutyrate . For example, studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE . Additionally, there is interest in the potential large-scale production of this compound using the identified optimal parameter concentrations .
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-4-phenylbutyrate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral intermediates. It is known to interact with enzymes such as carbonyl reductases and glucose dehydrogenase. These enzymes catalyze the reduction of this compound to ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral building block for the synthesis of angiotensin-converting enzyme inhibitors . The interaction between this compound and these enzymes involves specific binding to the active sites of the enzymes, facilitating the reduction process.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in metabolic and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within cells. The compound binds to the active sites of enzymes such as carbonyl reductases, leading to the reduction of the keto group to a hydroxyl group . This reduction process is essential for the synthesis of chiral intermediates. Additionally, this compound can inhibit or activate certain enzymes, thereby modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and metabolic pathways without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by carbonyl reductases, which convert it to ethyl ®-2-hydroxy-4-phenylbutyrate . This conversion is essential for the synthesis of chiral intermediates used in pharmaceutical applications. The compound also interacts with cofactors such as NADPH, which are required for the reduction process. The presence of this compound can influence the overall metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are crucial for its effective participation in biochemical reactions and its overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with its target enzymes and participate in biochemical reactions. The subcellular localization of the compound also influences its stability and overall effectiveness in modulating cellular processes.
properties
IUPAC Name |
ethyl 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOEHVDTAORQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211776 | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6270-17-3 | |
| Record name | Benzenebutanoic acid, γ-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6270-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6270-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-4-PHENYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6DRC3C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes available for Ethyl 4-oxo-4-phenylbutanoate?
A1: One method involves the reaction of Ethyl diazoacetate (EDA) with N-(styryl)morpholine in the presence of a copper salt catalyst. [] This reaction has been shown to produce Ethyl 4-oxo-4-phenylbutanoate in good yield. The efficiency of this reaction is influenced by factors such as solvent, catalyst type, and temperature. []
Q2: Can Ethyl 4-oxo-4-phenylbutanoate be stereoselectively reduced?
A2: Yes, Ethyl 4-oxo-4-phenylbutanoate can be stereoselectively reduced using fermenting baker's yeast to produce (–)-(S)-5-phenyl-γ-butyrolactone. [] This reaction's stereochemical outcome depends on factors like the ratio of yeast to substrate and the presence or absence of ethanol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

